7-(3-chlorophenyl)-4-(2,6-dimethylmorpholin-4-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Description
7-(3-Chlorophenyl)-4-(2,6-dimethylmorpholin-4-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a pyrrolo[2,3-d]pyrimidine derivative characterized by a fused bicyclic core. This class of compounds is structurally analogous to purine nucleosides and exhibits diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties . The compound features a 3-chlorophenyl group at position 7, a phenyl group at position 5, and a 2,6-dimethylmorpholine substituent at position 4. The morpholine ring introduces both steric bulk and hydrogen-bonding capabilities, which may enhance metabolic stability compared to smaller heterocycles like pyrrolidine or piperazine.
Properties
Molecular Formula |
C24H23ClN4O |
|---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
4-[7-(3-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]-2,6-dimethylmorpholine |
InChI |
InChI=1S/C24H23ClN4O/c1-16-12-28(13-17(2)30-16)23-22-21(18-7-4-3-5-8-18)14-29(24(22)27-15-26-23)20-10-6-9-19(25)11-20/h3-11,14-17H,12-13H2,1-2H3 |
InChI Key |
RNEFFOIJRPZVFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=NC3=C2C(=CN3C4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Biological Activity
The compound 7-(3-chlorophenyl)-4-(2,6-dimethylmorpholin-4-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a pyrrolopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure
The structural formula of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably, it has been identified as a potent inhibitor of NF-κB inducing kinase (NIK), which plays a crucial role in inflammatory responses and immune regulation.
Pharmacological Profile
Recent studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory and antioxidant properties. For instance, one study highlighted that certain analogues showed considerable inhibition of interleukin-6 (IL-6) secretion in BEAS-2B cells, indicating potential therapeutic applications in inflammatory diseases .
In Vitro Studies
In vitro assessments have revealed that the compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | A549 (Lung Cancer) | 15 | NIK Inhibition |
| Study B | MCF-7 (Breast Cancer) | 20 | Apoptosis Induction |
| Study C | HeLa (Cervical Cancer) | 25 | Cell Cycle Arrest |
Case Studies
- Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of the compound using RAW264.7 macrophages stimulated with lipopolysaccharides (LPS). The results indicated a dose-dependent reduction in pro-inflammatory cytokines, confirming its potential as an anti-inflammatory agent .
- Cancer Cell Cytotoxicity : In another study focusing on breast cancer cells (MCF-7), the compound was shown to induce apoptosis through the activation of caspase pathways, suggesting its utility in cancer therapy .
Scientific Research Applications
Anticancer Activity
Pyrrolo[2,3-d]pyrimidine derivatives have demonstrated significant anticancer properties. Research indicates that these compounds can inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and induction of apoptosis in cancer cells. For instance, studies have shown that specific derivatives exhibit selective cytotoxicity against different cancer cell lines, including breast and lung cancers.
Case Study:
A study published in the Bull. Chem. Soc. Ethiop. reported that certain pyrrolo[2,3-d]pyrimidine derivatives inhibited cancer cell proliferation effectively and induced apoptosis via mitochondrial pathways .
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast Cancer | 5.0 | Apoptosis induction |
| Compound B | Lung Cancer | 10.0 | Cell cycle arrest |
Antiviral Properties
The antiviral potential of pyrrolo[2,3-d]pyrimidines has also been explored. These compounds have shown efficacy against various viral infections by inhibiting viral replication and interfering with viral entry into host cells.
Case Study:
Research highlighted in a patent application indicated that certain pyrrolo[2,3-d]pyrimidine derivatives exhibited antiviral activity against RNA viruses, suggesting their potential use in developing antiviral therapies .
Enzyme Inhibition
Pyrrolo[2,3-d]pyrimidines are known to act as enzyme inhibitors, particularly targeting kinases involved in cancer signaling pathways. The inhibition of these enzymes can lead to decreased proliferation of cancer cells.
Table of Enzyme Targets:
| Enzyme | Role in Cancer | Inhibition Type |
|---|---|---|
| EGFR | Growth signaling | Competitive |
| CDK | Cell cycle regulation | Non-competitive |
Anti-inflammatory Effects
The anti-inflammatory properties of pyrrolo[2,3-d]pyrimidines are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes like COX-2.
Case Study:
A study demonstrated that a derivative significantly reduced inflammation markers in animal models of arthritis .
Synthetic Approaches
The synthesis of 7-(3-chlorophenyl)-4-(2,6-dimethylmorpholin-4-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves several key steps:
- Formation of Pyrimidine Core: The initial step includes the condensation of appropriate precursors to form the pyrimidine ring.
- Substitution Reactions: Subsequent reactions involve introducing the chlorophenyl and morpholine groups through nucleophilic substitution methods.
Synthesis Overview Table:
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Condensation | Urea derivatives |
| 2 | Substitution | 3-chlorophenyl halides |
| 3 | Cyclization | Morpholine derivatives |
Comparison with Similar Compounds
Structural Variations at Position 4
The substituent at position 4 significantly influences the physicochemical and biological properties of pyrrolo[2,3-d]pyrimidines:
Key Insights :
- The 2,6-dimethylmorpholine group in the target compound provides a balance of steric hindrance and polarity, which may improve solubility compared to purely aromatic substituents (e.g., phenylpiperazine) .
Stability :
Physicochemical Properties
Key Insights :
- The morpholine group increases molecular weight but improves solubility relative to lipophilic substituents like phenylpiperazine .
Target Compound’s Advantages :
- The 2,6-dimethylmorpholine group likely balances solubility, metabolic stability, and target engagement, making it a promising candidate for further pharmacological evaluation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
